3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid

Medicinal chemistry Kinase inhibitor design Parallel library synthesis

3-Amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid (CAS 1314968-14-3) is a heterobicyclic scaffold that fuses a pyrazole ring to a pyridine ring in the [4,3-b] orientation, bearing a 3-amino group and a 6-carboxylic acid on a C₇H₆N₄O₂ framework (MW 178.15 g/mol). The compound belongs to the pyrazolo[4,3-b]pyridine family, a privileged structure in kinase inhibitor design, and its dual orthogonal functionalization (nucleophilic amino handle plus electrophile-activatable carboxylic acid) enables sequential, site-selective derivatization without protecting-group interconversion.

Molecular Formula C7H6N4O2
Molecular Weight 178.15 g/mol
Cat. No. B12961124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid
Molecular FormulaC7H6N4O2
Molecular Weight178.15 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1NN=C2N)C(=O)O
InChIInChI=1S/C7H6N4O2/c8-6-5-4(10-11-6)1-3(2-9-5)7(12)13/h1-2H,(H,12,13)(H3,8,10,11)
InChIKeyRKJIHOPTQGLZEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylic Acid – Physicochemical and Structural Baseline for Research Procurement


3-Amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid (CAS 1314968-14-3) is a heterobicyclic scaffold that fuses a pyrazole ring to a pyridine ring in the [4,3-b] orientation, bearing a 3-amino group and a 6-carboxylic acid on a C₇H₆N₄O₂ framework (MW 178.15 g/mol) . The compound belongs to the pyrazolo[4,3-b]pyridine family, a privileged structure in kinase inhibitor design, and its dual orthogonal functionalization (nucleophilic amino handle plus electrophile-activatable carboxylic acid) enables sequential, site-selective derivatization without protecting-group interconversion .

Scaffold Pyrazolo[4,3-b]pyridine privileged core for kinase inhibitor design
Orthogonal Handles 3-NH₂ nucleophile and 6-COOH electrophile without protecting-group interconversion
Derivatization Sequential site-selective functionalization for parallel library synthesis

Why Generic Substitution of 3-Amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylic Acid Is Not Supported by Comparative Evidence


In-class pyrazolopyridine carboxylic acids and amino-pyrazolopyridines cannot be assumed interchangeable because the ring-fusion geometry ([4,3-b] vs. [3,4-b] vs. [4,3-c]) dictates both the electronic distribution across the bicyclic system and the spatial vectors of substituents, directly impacting molecular recognition in kinase ATP-binding pockets and PPAR ligand-binding domains [1]. The simultaneous presence of a 3-NH₂ and a 6-COOH on the [4,3-b] scaffold provides a unique hydrogen-bond donor/acceptor topology that is absent in the des-amino (1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid, 0.66 logP ) or des-carboxyl (3-amino-1H-pyrazolo[4,3-b]pyridine) analogs. Below, quantitative evidence is presented where available; where direct head-to-head data are absent, the limitation is explicitly acknowledged.

Ring-fusion geometry [4,3-b] vs [3,4-b] orientation dictates electronic distribution and binding vectors; analogs may not engage the same target pocket residues.
Dual orthogonal handles Simultaneous 3-NH₂ and 6-COOH creates a unique H-bond topology absent in des-amino or des-carboxyl analogs, limiting direct substitution.
Synthetic route divergence Replacing with related analogs may require additional protection/deprotection steps or transition-metal catalysis, altering step economy and yield profile.

Quantitative Differentiation Evidence for 3-Amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylic Acid Versus Closest Analogs


Hydrogen-Bond Donor Count Doubles That of the Des-Amino Analog, Enabling Orthogonal Derivatization Without Protection

The target compound possesses 3 hydrogen-bond donors (one from the pyrazole NH, one from the 3-NH₂, and one from the 6-COOH) and 4 hydrogen-bond acceptors. In contrast, the des-amino analog 1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid (CAS 1256807-59-6) has only 1 H-bond donor and 3 H-bond acceptors . This difference enables the 3-amino group to be selectively acylated, sulfonylated, or diazotized while the 6-carboxylic acid remains available for amide coupling, a sequential diversification strategy that is not feasible with the des-amino analog .

H-Bond Donor Count
Data to verify
Target: 3 HBD
Comparator (des-amino): 1 HBD
+2 HBD (200% increase)
May support sequential orthogonal derivatization without protecting-group interconversion.
Based on functional group enumeration; no experimental HBD measurement reported.
Medicinal chemistry Kinase inhibitor design Parallel library synthesis

Regioisomeric Ring Fusion ([4,3-b] vs. [3,4-b]) Determines PPARα Agonist Pharmacophore Geometry

Crystallographic studies with 1H-pyrazolo-[3,4-b]pyridine derivatives reveal that the [3,4-b] ring fusion positions the N2 nitrogen of the pyrazole for a critical hydrogen bond with Ser280 in the PPARα ligand-binding domain [1]. In the [4,3-b] isomer (the target compound scaffold), the pyridine nitrogen is shifted to position 5, altering the hydrogen-bonding geometry and potentially enabling interactions with different residues in the same pocket. While no direct PPARα EC₅₀ has been published for the target compound itself, the regioisomeric [3,4-b] carboxylic acid series has yielded agonists with EC₅₀ values as low as 0.15 µM [1], establishing that small changes in ring-fusion geometry profoundly affect potency.

PPARα Pharmacophore Geometry
Class-level inference
Target: PPARα EC₅₀ not reported
Comparator ([3,4-b] series): EC₅₀ 0.15–10 µM
Class-level fold-shift >10× between regioisomers
Distinct [4,3-b] geometry may complement existing [3,4-b]-based agonist programs.
Direct EC₅₀ data for this specific scaffold not yet published; extrapolated from regioisomeric series.
Nuclear receptor pharmacology PPARα agonism Dyslipidemia

3-Amino Substituent Enables Direct Diazo Functionalization for Bioisostere Synthesis; 3-Chloro and 3-Bromo Analogs Require Additional Steps

Primary aromatic amines such as the 3-NH₂ on the target compound can be directly converted to diazonium salts (NaNO₂, HCl, 0–5 °C) and subsequently transformed into azides, triazoles, or halides via Sandmeyer reactions [1]. The 3-chloro analog (3-chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid) and 3-bromo analog cannot be directly halogenated to other functionalities without transition-metal-catalyzed cross-coupling, which adds 1–2 synthetic steps and requires inert-atmosphere conditions [2]. Typical isolated yields for diazotization-azidation of 3-amino-pyrazolopyridines are 65–85%, whereas Pd-catalyzed amination of 3-bromo analogs averages 45–70% yield and requires 12–24 h reaction times [2].

3-NH₂ Functionalization
Cross-study comparable
Target: 1 step (diazotization), 65–85% yield
Comparator (3-Br/Cl): 2–3 steps (Pd coupling), 45–70% yield
1–2 fewer steps
May streamline analog synthesis without transition-metal catalysis.
Yield ranges from published pyrazolopyridine diazotization and cross-coupling methods.
Synthetic methodology Bioisostere synthesis Late-stage functionalization

Carboxylic Acid at Position 6 Permits Direct Amidation; Methyl Ester Analog Requires Saponification Prior to Conjugation

The target compound presents a free 6-COOH (predicted pKa ≈ 4.1 ) that can be directly activated with HATU or EDCI/HOBt for amide bond formation with amines or anilines. The corresponding methyl ester analog (methyl 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylate, CAS not specified) requires a saponification step (LiOH, THF/H₂O, 2–4 h) prior to coupling, which adds one additional synthetic operation and risks epimerization if chiral centers are present elsewhere in the molecule [1]. Direct amidation yields for pyrazolopyridine-6-carboxylic acids typically range from 70–90% under standard HATU/DIPEA conditions [1].

6-COOH Direct Amidation
Supporting evidence
Target: 1 operation (HATU/EDCI), 70–90% yield
Comparator (methyl ester): 2 operations (saponification + coupling), 55–75% yield
~1 fewer operation
May enable direct conjugation for PROTAC or bioconjugate synthesis.
Yield based on analogous pyrazolopyridine-6-carboxylic acid amidation reports.
Bioconjugation PROTAC linker attachment Amide coupling

Commercial Purity Benchmarking: 98% vs. 95–97% for Closest Structural Analogs

The target compound is available at 98% purity (HPLC) from major catalog suppliers . The des-amino analog 1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid is typically offered at 97% purity , while the 3-chloro analog is listed at 95–97% . A 1–3% purity differential may appear modest, but for biochemical assays conducted at 10–30 µM compound concentration, a 2% impurity can contribute 0.2–0.6 µM of unidentified contaminant, potentially confounding IC₅₀ determinations for targets with sub-micromolar potency.

Commercial Purity
Head-to-head
Target: 98% (HPLC)
Comparator (des-amino): 97%
Comparator (3-chloro): 95–97%
+1–3% absolute purity
May support screening consistency with reduced impurity interference at typical assay concentrations.
Vendor CoA specifications; in-house purity verification recommended before use in sub-micromolar IC₅₀ determinations.
Quality control Procurement specification Assay reproducibility

Optimal Research and Industrial Application Scenarios for 3-Amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylic Acid


Fragment-Based Lead Discovery Targeting Kinase ATP-Binding Pockets with a [4,3-b] Scaffold

The compound serves as a 178 Da fragment with 3 H-bond donors and a carboxylic acid anchor, suitable for soaking into kinase crystals (e.g., ALK5, FLT3, CDK4/6) where the 3-NH₂ and 6-COOH can engage the hinge region and the ribose pocket, respectively . The [4,3-b] geometry differentiates it from the more common [3,4-b] fragment libraries, offering novel IP space.

Parallel Synthesis of 3-Amido-6-amido-Pyrazolopyridine Libraries via Orthogonal Coupling

Because the 3-NH₂ can be selectively elaborated (e.g., acylation, reductive amination) without protecting the 6-COOH, and the 6-COOH can be subsequently amidated without affecting the 3-substituent, the compound enables a true two-dimensional library synthesis with ≥50% yield improvement over stepwise protection/deprotection routes .

PPARα Agonist Lead Optimization with a Non-[3,4-b] Pharmacophore

For groups pursuing PPARα agonists and seeking to avoid the crowded [3,4-b]-pyridine carboxylic acid IP landscape, the [4,3-b] 3-amino-6-carboxylic acid provides a structurally distinct starting point . Preliminary data from the smolecule product page indicate PPARα activation, positioning this compound as a viable hit-expansion candidate.

PROTAC Linker Attachment via the 6-Carboxylic Acid Handle

The free 6-COOH eliminates the saponification step required when using methyl ester analogs, allowing direct HATU-mediated conjugation to amine-terminated PEG or alkyl linkers in a single step with 70–90% yield . This streamlines the synthesis of heterobifunctional degraders where the pyrazolopyridine serves as the target-protein ligand.

Application
Selection Property
Validation Focus
Fragment-based kinase inhibitor discovery
3-HBD profile with [4,3-b] geometry for hinge-region engagement
Kinase crystal soaking and ribose-pocket anchoring context
Orthogonal library synthesis
Sequential derivatization without protecting groups
Two-dimensional SAR exploration and yield assessment
PPARα agonist lead expansion
[4,3-b] scaffold as distinct pharmacophore from [3,4-b] series
Cell-based transactivation assay endpoint review
PROTAC degrader synthesis
Free 6-COOH for direct amidation without ester deprotection
Single-step conjugation efficiency and linker compatibility
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